ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate
Description
Historical Context and Research Significance
The discovery of this compound emerged from broader investigations into nitropyrazole chemistry during the late 20th century. Early work on nitro-substituted pyrazoles, such as 3-nitropyrazole (3-NP), laid the foundation for understanding the electronic effects of nitro groups on heterocyclic systems. The compound’s synthesis represents an evolution in functionalization strategies, combining nitration, halogenation, and esterification to achieve targeted substituent patterns. Its significance lies in its dual role as a synthetic intermediate and a standalone entity in materials science. For example, the nitro group enhances molecular density and oxygen balance, making it a candidate for energetic materials research.
Position Within Functionalized Pyrazole Chemistry
Functionalized pyrazoles are pivotal in medicinal and industrial chemistry due to their structural versatility. This compound occupies a niche within this family, distinguished by its unique substitution pattern:
- Nitro group at C3 : Enhances electrophilic reactivity and stabilizes the ring through resonance.
- Chlorine at C4 : Introduces steric hindrance and modulates electronic effects, influencing regioselectivity in further reactions.
- Ethyl propanoate at N1 : Provides a hydrolyzable ester group, enabling conversion to carboxylic acids or amides.
Compared to simpler pyrazoles like sulfaphenazole (an antimicrobial agent) or fipronil (an insecticide), this compound’s multifunctional design supports diverse applications, from polymer crosslinkers to precursors for metal-organic frameworks.
Evolution of Research Interest
Research interest in this compound has surged due to advances in nitration techniques and the growing demand for heterocyclic building blocks. Key milestones include:
- 2000s : Development of safe, scalable nitration protocols using HNO₃/Ac₂O mixtures, enabling precise functionalization of pyrazole rings.
- 2010s : Application in energetic materials, where nitro groups improve detonation velocities (e.g., derivatives achieving >8,500 m/s).
- 2020s : Exploration in drug discovery, leveraging the chloro-nitro motif for targeted kinase inhibition.
Recent studies emphasize its utility in click chemistry and catalysis, reflecting broader trends in modular synthesis.
Structural Significance in Heterocyclic Chemistry
The compound’s architecture exemplifies principles of heterocyclic design:
| Feature | Role in Reactivity and Stability |
|---|---|
| Pyrazole core | Aromatic stabilization via π-electron delocalization |
| Nitro group (C3) | Electron-withdrawing effect, enhances acidity of adjacent protons |
| Chlorine (C4) | Steric bulk, directs electrophilic substitution to C5 |
| Ethyl propanoate (N1) | Solubility in organic solvents, hydrolytic versatility |
This combination enables reactions such as nucleophilic aromatic substitution (at C4-Cl) and ester hydrolysis, facilitating the synthesis of derivatives like 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Relationship to Other Nitropyrazole Derivatives
This compound shares structural motifs with several notable nitropyrazoles:
- Ethyl 3-(4-nitropyrazol-1-yl)propanoate : Lacks the chlorine substituent, resulting in lower density (1.45 g/cm³ vs. 1.58 g/cm³) and altered reactivity in electrophilic substitutions.
- 3,4-Dinitropyrazole (DNP) : Features a second nitro group at C4, increasing oxygen balance but reducing thermal stability (decomposition at 160°C vs. 210°C for the chloro-nitro analogue).
- 4-Chloro-3-methyl-1H-pyrazol-1-yl propanoic acid : Demonstrates how substituting nitro with methyl alters biological activity, favoring herbicidal over explosive applications.
These comparisons underscore the compound’s balanced properties, making it a versatile candidate for further functionalization.
Properties
IUPAC Name |
ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLKUBAJTISWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the acrylate, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: Ethyl 3-(4-amino-3-nitro-1H-pyrazol-1-yl)propanoate.
Substitution: Ethyl 3-(4-substituted-3-nitro-1H-pyrazol-1-yl)propanoate.
Scientific Research Applications
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Ring
The substituents on the pyrazole ring significantly alter physicochemical and biological properties. Below is a comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen vs. Alkyl Substituents: The 4-iodo and 4-chloro substituents (e.g., in vs. target compound) introduce steric and electronic differences.
- Nitro Group Impact : The 3-nitro substituent in the target compound enhances electron-withdrawing effects, which may increase acidity of the pyrazole N-H bond compared to methyl-substituted analogs (e.g., ).
- Ester vs. Alcohol Side Chains: The propanoate ester group in the target compound improves lipophilicity relative to the hydroxyl-terminated analog in , influencing bioavailability.
Key Findings :
- The target compound’s synthesis likely parallels methods in , where reflux with triethylamine facilitates esterification or cyclization.
- Low-temperature reactions (e.g., ) are critical for stabilizing reactive intermediates, such as diazomethane-derived species.
Physicochemical and Functional Properties
- Solubility : The ester group in the target compound and Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate likely enhances organic-phase solubility compared to hydroxylated analogs.
- Stability : Nitro groups may confer thermal instability under prolonged heating, whereas iodo-substituted analogs (e.g., ) might exhibit lower photostability due to weaker C-I bonds.
Biological Activity
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 233.61 g/mol
- CAS Number : 1004644-64-7
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit key proteins involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These interactions suggest a mechanism where the compound may disrupt cancer cell proliferation and induce apoptosis.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target Protein | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | TBD | |
| Pyrazole Derivative A | EGFR | TBD | |
| Pyrazole Derivative B | Aurora-A kinase | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in vitro. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in macrophage cultures. This suggests its potential use in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound Name | Cytokine Inhibition | Concentration (µM) | Reference |
|---|---|---|---|
| This compound | TNF-alpha | TBD | |
| Pyrazole Derivative C | Nitric Oxide | TBD |
Antibacterial Activity
This compound has also demonstrated antibacterial activity against various pathogens. Studies indicate that this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Table 3: Antibacterial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | TBD | |
| Staphylococcus aureus | TBD |
Case Studies
Several case studies have reported on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For instance, a study found that modifications to the pyrazole ring significantly enhanced the antitumor activity against specific cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents at certain positions on the pyrazole ring could either enhance or diminish biological activity.
Q & A
Basic: What are the recommended synthetic routes for ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate, and how can intermediates be purified effectively?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving nitration, chlorination, and esterification. For example:
- Nitration/Chlorination: Use diazomethane in dichloromethane with triethylamine at low temperatures (-20°C to -15°C) to introduce nitro groups, followed by chlorination .
- Purification: Column chromatography (ethyl acetate/hexane, 1:4 ratio) effectively isolates intermediates . Recrystallization from 2-propanol or similar solvents is recommended for final products .
Advanced: How can reaction conditions be optimized to address low yields in multi-step syntheses?
Methodological Answer:
Low yields often arise from side reactions or incomplete intermediate formation. Strategies include:
- Temperature Control: Maintain strict temperature regimes (e.g., -20°C for diazomethane reactions) to minimize decomposition .
- Catalyst Screening: Test alternatives to triethylamine (e.g., DMAP) for esterification steps to improve efficiency .
- Solvent Optimization: Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance reactivity in nitro-group introduction .
Basic: What safety protocols are critical given limited toxicological data for this compound?
Methodological Answer:
- PPE: Use chemical-resistant gloves (e.g., nitrile), full-body suits, and P95/P1 respirators for particulate protection .
- Ventilation: Perform reactions in fume hoods to avoid inhalation. Avoid drainage contamination due to unknown aquatic toxicity .
- First Aid: Immediate rinsing (15+ minutes) for eye/skin exposure; consult SDS for classified acute toxicity protocols .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
- Analytical Cross-Validation: Combine DSC (differential scanning calorimetry) for melting point analysis with HPLC purity checks to identify impurities affecting results .
- Solubility Profiling: Use shake-flask methods in buffers (pH 1–13) and logP calculations (via HPLC) to map solubility .
- Structural Confirmation: X-ray crystallography (monoclinic P21/c systems) validates molecular packing and stability .
Advanced: What crystallographic techniques are most effective for structural elucidation of derivatives?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Resolves bond lengths/angles and nitro-group orientation. For example, monoclinic systems (a = 12.13 Å, β = 107.7°) provide high-resolution data .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···O bonds) to explain stability and reactivity trends .
- Powder XRD: Differentiates polymorphs when single crystals are unavailable, using Rietveld refinement for phase identification .
Basic: How can researchers assess stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, monitoring via TLC/HPLC .
- Thermogravimetric Analysis (TGA): Determines decomposition thresholds (e.g., >150°C for nitro-group stability) .
Advanced: What strategies mitigate conflicting bioactivity data in pyrazole derivatives?
Methodological Answer:
- Dose-Response Curves: Use in vitro assays (e.g., enzyme inhibition) with standardized concentrations to normalize activity metrics .
- Metabolite Screening: LC-MS identifies degradation products that may interfere with bioactivity .
- Computational Modeling: Dock the compound into target proteins (e.g., thrombin for anticoagulant studies) to predict binding modes and validate experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
